Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Bromo-6-chloroaniline (CAS: 59772-49-5) for Advanced Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of 2-Bromo-6-chloroaniline. It moves beyond a simple recitation of properties to provide actionable insights into its synthesis, reactivity, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
2-Bromo-6-chloroaniline, identified by its CAS number 59772-49-5, is a disubstituted aniline derivative that serves as a highly valuable intermediate in organic and pharmaceutical chemistry.[1] Its structural arrangement, featuring ortho-substitution of both a bromine and a chlorine atom relative to the amine group, imparts a unique reactivity profile essential for the construction of complex molecular architectures.
The strategic placement of these functional groups allows for selective manipulation in multi-step syntheses, making it a key building block for various target molecules, including active pharmaceutical ingredients (APIs).[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 59772-49-5 | [3][4] |
| Molecular Formula | C₆H₅BrClN | [2][4] |
| Molecular Weight | 206.47 g/mol | [2][4] |
| IUPAC Name | 2-bromo-6-chloroaniline | |
| Synonyms | 2-Bromo-6-chlorobenzenamine | [2] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [3] |
| Storage | Room temperature, in dark place, under inert atmosphere |
Mechanistic Insights and Reactivity Profile
The chemical behavior of 2-Bromo-6-chloroaniline is dictated by the interplay of its three functional groups: the nucleophilic amine (-NH₂) and the two electron-withdrawing, yet sterically hindering, halogen substituents (-Br and -Cl).
-
Amine Group Reactivity: The primary amine is a versatile functional handle for standard transformations such as acylation, alkylation, and diazotization. However, its nucleophilicity is somewhat attenuated by the inductive effect of the ortho-halogens.
-
Aryl Halide Reactivity: The carbon-halogen bonds are prime sites for transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reactivity differential (C-Br > C-Cl) is a cornerstone of its utility, enabling selective, sequential functionalization of the aromatic ring.[5] The rate-determining step in these reactions is often the oxidative addition to the palladium(0) catalyst, which occurs more readily with the weaker C-Br bond.[5]
-
Regioselectivity: The significant steric hindrance imposed by the two ortho-substituents directs incoming reagents away from the C2 and C6 positions, influencing the regiochemical outcome of further electrophilic aromatic substitution reactions, should the amine be appropriately protected.
Below is a diagram illustrating the key reaction pathways stemming from 2-Bromo-6-chloroaniline.
Caption: Key reaction pathways for 2-Bromo-6-chloroaniline.
Applications in Pharmaceutical Synthesis
Halogenated anilines are foundational building blocks in drug discovery.[6] The specific substitution pattern of 2-Bromo-6-chloroaniline makes it an important precursor for synthesizing targeted therapeutics. Its role as an intermediate allows for the construction of complex heterocyclic systems and the introduction of diverse functionalities required for biological activity.[7]
One of the most prominent applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac .[2] Furthermore, its derivatives are explored in the synthesis of various kinase inhibitors and other targeted agents where a substituted aniline core is required. The ability to perform selective cross-coupling reactions makes it invaluable for building molecular libraries for high-throughput screening. For instance, ortho-haloanilines are key reactants in modern palladium-catalyzed indole synthesis methods, providing rapid access to substituted tryptophan analogues and other complex indoles.[8]
Representative Synthesis Protocol
While numerous proprietary methods exist, a common and logical laboratory-scale synthesis proceeds from 2-chloroaniline via a protection-bromination-deprotection sequence. The initial acetylation step is crucial; it protects the amine from oxidation and, as an ortho-, para-director, activates the ring for electrophilic substitution while its steric bulk favors substitution at the less hindered para-position. Subsequent bromination and deprotection yield the target compound.
Workflow Diagram: Synthesis of 2-Bromo-6-chloroaniline
Caption: Logical workflow for the synthesis of 2-Bromo-6-chloroaniline.
Step-by-Step Methodology:
-
Protection of 2-Chloroaniline:
-
To a stirred solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Causality: This exothermic reaction forms the acetanilide, protecting the amine functionality and making the phenyl ring more susceptible to electrophilic attack. Acetic acid serves as a compatible solvent.
-
Stir the mixture for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the N-(2-chlorophenyl)acetamide product, which is then collected by vacuum filtration and washed with water.
-
-
Bromination of N-(2-chlorophenyl)acetamide:
-
Dissolve the dried acetanilide intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add a solution of bromine (1.0 eq) in acetic acid dropwise to the mixture, maintaining the temperature below 20°C with an ice bath.
-
Causality: The acetamido group is an activating ortho-, para-director. The ortho-position (C6) is sterically hindered by the existing chlorine atom, thus directing the bromination to the other ortho-position (relative to the amide). Cooling is essential to prevent over-bromination.[9]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until analysis indicates completion.
-
The product, N-(2-bromo-6-chlorophenyl)acetamide, can be isolated by precipitation in water and filtration.
-
-
Hydrolysis (Deprotection):
-
Suspend the crude N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 50% NaOH).[9][10]
-
Heat the mixture to reflux until TLC or LC-MS shows the disappearance of the starting material (typically 4-8 hours).
-
Causality: The basic hydrolysis cleaves the amide bond, liberating the free amine of the final product.
-
Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Bromo-6-chloroaniline. The product can be further purified by column chromatography or recrystallization.
-
Analytical Characterization Protocol
Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Gas Chromatography (GC) can also be employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating nonpolar to moderately polar aromatic compounds like anilines.[11] |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water or Methanol:Water | A common solvent system for reverse-phase chromatography. A small amount of acid (e.g., 0.1% formic acid) can improve peak shape for amines.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~240-255 nm | Anilines have a strong chromophore, allowing for sensitive UV detection.[12][13] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase or acetonitrile | Ensures solubility and compatibility with the HPLC system. |
Safety, Handling, and Disposal
As a substituted aniline, 2-Bromo-6-chloroaniline requires careful handling in a controlled laboratory environment.
-
Hazard Identification:
-
Harmful if swallowed (H302).
-
Causes skin and serious eye irritation.
-
May be toxic in contact with skin or if inhaled.
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician immediately.[14]
-
-
Disposal:
-
Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.
-
Conclusion
2-Bromo-6-chloroaniline is a strategically important chemical intermediate whose value lies in the predictable and differential reactivity of its functional groups. A thorough understanding of its properties, synthetic access, and reactivity profile enables chemists to leverage this building block for the efficient and controlled synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. Adherence to strict safety protocols is mandatory for its handling and use.
References
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Alachem Co., Ltd. (n.d.). 59772-49-5 | 2-bromo-6-chloroaniline. Retrieved December 31, 2025, from [Link]
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Angene Chemical. (2024, November 12). Safety Data Sheet - 4-Bromo-3-chloroaniline. Retrieved December 31, 2025, from [Link]
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RSC Publishing. (n.d.). Copper-catalyzed ortho-halogenation of protected anilines. Retrieved December 31, 2025, from [Link]
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Wikipedia. (n.d.). Chlorproethazine. Retrieved December 31, 2025, from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
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Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Journal of Organic Chemistry, 71(20), 7826-34. [Link]
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(n.d.). 2-Bromoaniline: A Cornerstone Intermediate in Pharmaceutical Synthesis. Retrieved December 31, 2025, from [Link]
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Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved December 31, 2025, from [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved December 31, 2025, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved December 31, 2025, from [Link]
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Boquet, V., et al. (n.d.). Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved December 31, 2025, from [Link]
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Wei, Z.-B., et al. (2025, August 10). 4-Bromo-2-chloroaniline. ResearchGate. Retrieved December 31, 2025, from [Link]
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Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved December 31, 2025, from [Link]
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Nicolay, A., et al. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Scirp.org. Retrieved December 31, 2025, from [Link]
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Chromatography Forum. (2007, January 9). alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. Retrieved December 31, 2025, from [Link]
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Nicolay, A., et al. (2025, August 10). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. ResearchGate. Retrieved December 31, 2025, from [Link]
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